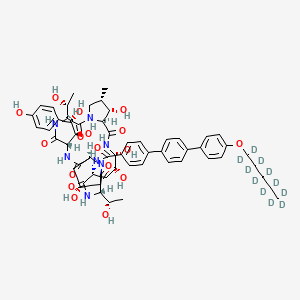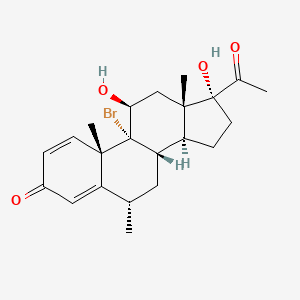
Medratriene Bromohydrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medratriene Bromohydrin, also known as 9-Bromo-11β,17-dihydroxy-6α-methyl-pregna-1,4-diene-3,20-dione, is a synthetic compound with the molecular formula C22H29BrO4 and a molecular weight of 437.37 g/mol . This compound is a brominated analogue of Fluorometholone and is primarily used in the pharmaceutical industry as an impurity standard for quality control and assurance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Medratriene Bromohydrin can be synthesized through the bromination of alkenes. One common method involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) as the brominating agent in a mixture of acetonitrile and water or alcohol . Another method utilizes dimethyl sulfoxide (DMSO) as both the solvent and oxidant, where an organobromide is stirred in warm DMSO for 18 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) to achieve high yields and regioselectivity . This method is preferred due to its operational simplicity and reduced waste production compared to traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions: Medratriene Bromohydrin undergoes various chemical reactions, including:
Oxidation: Conversion to epoxides and other oxidized derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of halohydrins and other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) or bromine (Br2) in the presence of water or alcohol.
Major Products:
Epoxides: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
Halohydrins: Formed through substitution reactions with alkenes.
Applications De Recherche Scientifique
Medratriene Bromohydrin has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Applied in the production of high-value chemicals and materials, such as propylene oxide.
Mécanisme D'action
The mechanism of action of Medratriene Bromohydrin involves the formation of bromonium ions through the reaction of alkenes with bromine or N-bromosuccinimide (NBS). These bromonium ions are then attacked by nucleophiles, such as water or alcohol, leading to the formation of halohydrins . The molecular targets and pathways involved include the activation of alkenes and the subsequent nucleophilic attack by water or alcohol molecules .
Comparaison Avec Des Composés Similaires
Medratriene Bromohydrin is similar to other halohydrins, such as chlorohydrins and iodohydrins. it is unique due to its bromine atom, which imparts distinct chemical properties and reactivity. Similar compounds include:
Chlorohydrins: Contain chlorine instead of bromine.
Iodohydrins: Contain iodine instead of bromine.
This compound stands out due to its high regioselectivity and efficiency in forming bromohydrins, making it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C22H29BrO4 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
ORLORJLPIALGHB-KNAQIMQKSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


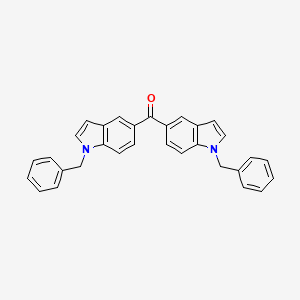

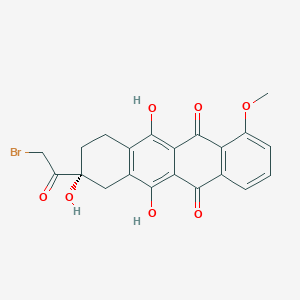
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
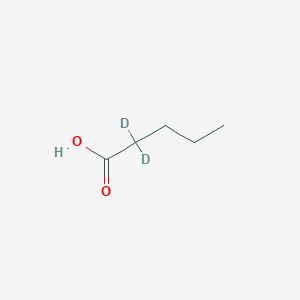
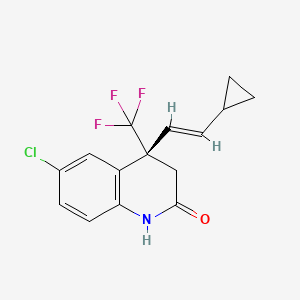

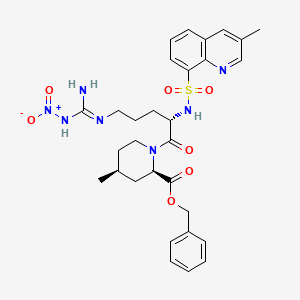
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)




